Pipacycline

Description

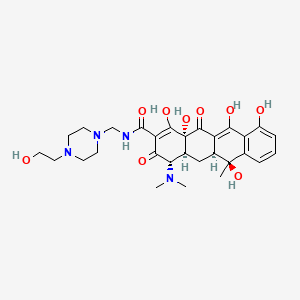

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQZDNDLCIQFJ-REHNUXHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891415 |

Source

|

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-80-1 |

Source

|

| Record name | Pipacycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipacycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetracycline Antibiotics

<

Note to the Reader: Initial searches for "Pipacycline" did not yield a recognized pharmaceutical agent. The name suggests a derivative of the tetracycline class of antibiotics. Therefore, this guide has been constructed to provide an in-depth overview of the mechanism of action of the tetracycline class, which would be fundamentally applicable to a hypothetical or novel compound named this compound. Where specific data exists for the semi-synthetic derivative this compound (also known as Mepicycline), it has been included.[1]

Authored by: Gemini, Senior Application Scientist

Abstract

Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that function by inhibiting protein synthesis in bacteria.[2][3][4] This guide provides a detailed examination of the molecular mechanisms underpinning the action of tetracyclines. It delves into their interaction with the bacterial ribosome, the structural basis for their inhibitory effects, and the prevalent mechanisms of bacterial resistance. Furthermore, this document outlines key experimental protocols for the investigation of these mechanisms, offering a technical resource for researchers in pharmacology and drug development.

Introduction: The Tetracycline Class

Discovered in the 1940s, tetracyclines are characterized by a linear, fused tetracyclic nucleus.[2] Modifications to this core structure have led to the development of several semi-synthetic derivatives with altered pharmacological properties.[2][5] While first- and second-generation tetracyclines have seen their utility diminished by widespread resistance, newer third-generation compounds like Tigecycline, Eravacycline, and Omadacycline have been engineered to overcome these resistance mechanisms.[2][6][7] this compound, also known as Mepicycline, is a semi-synthetic tetracycline created through a Mannich condensation of tetracycline, formaldehyde, and 4-hydroxyethylpiperazine.[1] Such modifications are often designed to improve bioavailability, with the resulting compound acting as a pro-drug that converts to the parent tetracycline.[1]

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mode of action for all tetracyclines is the inhibition of protein synthesis at the ribosomal level.[2][4][5][8] This is a bacteriostatic, rather than bactericidal, action, meaning it inhibits the growth and multiplication of bacteria without directly killing them.[2] The process is reversible.[5]

Targeting the 30S Ribosomal Subunit

Tetracyclines exert their effect by specifically binding to the 30S subunit of the bacterial 70S ribosome.[2][4][5][8][9] This selectivity for bacterial ribosomes over eukaryotic 80S ribosomes is a cornerstone of their therapeutic utility, although some weaker interactions with eukaryotic ribosomes have been noted.[10] Bacteria possess an active transport system that allows tetracyclines to accumulate within the cell, which human cells lack, further contributing to their selective toxicity.[2]

Steric Hindrance of Aminoacyl-tRNA Binding

Once bound to the 30S subunit, tetracycline physically obstructs the binding of aminoacyl-tRNA (aa-tRNA) to the acceptor (A) site of the ribosome-mRNA complex.[2][4][5][8][9] This steric hindrance prevents the codon-specified delivery of the next amino acid to be added to the growing polypeptide chain, effectively halting the elongation phase of translation.[5][9]

Molecular Binding Sites on the 16S rRNA

X-ray crystallography and cryo-electron microscopy studies have provided high-resolution views of tetracycline's binding sites on the 30S subunit.[11][12][13]

-

Primary Binding Site (Tet-1): The functionally critical, high-affinity binding site is located in a pocket formed by helices h31 and h34 of the 16S rRNA, near the A site.[9][11][13][14] This strategic position allows it to directly interfere with the incoming aa-tRNA.[9][11] The interaction involves an extensive network of hydrogen bonds with the phosphate backbone of the rRNA.[11]

-

Secondary Binding Sites: Several other lower-affinity binding sites have been identified (termed Tet-2 through Tet-6).[12][14][15] While the primary Tet-1 site is considered responsible for the main inhibitory action, recent studies suggest that binding to a secondary site in the nascent peptide exit tunnel (NPET) may contribute to translation inhibition at higher concentrations.[11]

The diagram below illustrates the core mechanism of tetracycline action at the bacterial ribosome.

Caption: Tetracycline binds to the 30S ribosomal subunit, blocking the A site.

Mechanisms of Bacterial Resistance

The clinical efficacy of tetracyclines has been significantly challenged by the evolution of bacterial resistance. The primary mechanisms are often acquired through horizontal gene transfer on plasmids and transposons.[3][16][17]

-

Efflux Pumps: This is the most common resistance mechanism.[2] Bacteria acquire genes (e.g., tetA, tetB) that code for membrane proteins.[8] These proteins function as pumps, actively exporting tetracycline out of the cell, thereby preventing it from reaching an inhibitory concentration at the ribosome.[3][8]

-

Ribosomal Protection: Bacteria can produce "ribosomal protection proteins" (RPPs), such as Tet(M) and Tet(O).[3][8][13] These proteins are structurally similar to elongation factors and can bind to the ribosome.[8] In a GTP-dependent process, they dislodge the bound tetracycline molecule from its target site, allowing protein synthesis to resume.[3][14]

-

Enzymatic Inactivation: A less common mechanism involves enzymes, such as tetracycline destructases, that chemically modify the antibiotic, rendering it inactive.[2][8] This modification prevents the drug from binding to the ribosome.[2]

-

Ribosomal Mutations: Mutations in the 16S rRNA at the tetracycline binding site can reduce the drug's affinity for its target, although this is a rarer form of resistance.[2][8]

Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action of a tetracycline-class compound, a series of established in vitro and cell-based assays are employed.

Minimum Inhibitory Concentration (MIC) Determination

This foundational assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Protocol: Broth Microdilution MIC Test

-

Preparation: Prepare a stock solution of the tetracycline compound in a suitable solvent (e.g., water, DMSO).[18] Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to achieve a standardized 0.5 McFarland suspension, which is then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

-

Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (no antibiotic) and a negative control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[18] For tetracyclines, disregard faint hazes or pinpoint growth at the bottom of the well.[18]

In Vitro Translation Inhibition Assay

This assay directly measures the effect of the compound on protein synthesis using a cell-free system.

Protocol: Cell-Free Translation Assay

-

System Setup: Utilize a commercial bacterial cell-free transcription/translation kit (e.g., based on E. coli S30 extract).

-

Reaction Mixture: Assemble the reaction mixture containing the S30 extract, amino acids, energy source, and a reporter plasmid (e.g., encoding luciferase or GFP).

-

Compound Addition: Add varying concentrations of the tetracycline compound to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

-

Quantification: Measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).[19] A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis.

Ribosome Binding Assay

This assay confirms the direct interaction of the compound with the bacterial ribosome.

Protocol: Filter Binding Assay

-

Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

-

Radiolabeling: Use a radiolabeled tetracycline derivative (e.g., [³H]-tetracycline) or a fluorescently labeled analog.

-

Binding Reaction: Incubate a fixed concentration of isolated 70S ribosomes with increasing concentrations of the labeled tetracycline in a suitable binding buffer. To determine non-specific binding, run a parallel set of reactions with a large excess of unlabeled tetracycline.

-

Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane. Ribosome-ligand complexes will be retained on the membrane, while the free ligand will pass through.

-

Quantification: Wash the filters to remove unbound ligand. Quantify the radioactivity or fluorescence retained on the filters using a scintillation counter or fluorometer.

-

Analysis: Plot the bound ligand concentration against the free ligand concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).[14]

The workflow for these key experiments is visualized below.

Caption: Key experimental workflows for mechanism of action studies.

Quantitative Data Summary

The binding affinity and inhibitory potency of tetracyclines can vary. The following table summarizes typical quantitative values for tetracycline.

| Parameter | Typical Value | Method | Significance |

| MIC for E. coli | 2-16 µg/mL | Broth Microdilution | Defines concentration needed to inhibit growth.[20] |

| Dissociation Constant (Kd) | 1-20 µM | Ribosome Binding Assay | Measures the affinity of the drug for its ribosomal target.[14] |

| IC50 (In Vitro Translation) | Varies by system | Cell-Free Assay | Concentration causing 50% inhibition of protein synthesis. |

Conclusion

The mechanism of action of tetracycline antibiotics is a well-characterized process centered on the inhibition of bacterial protein synthesis. By reversibly binding to the 30S ribosomal subunit, these drugs effectively block the accommodation of aminoacyl-tRNA at the ribosomal A site, leading to a bacteriostatic effect. While their clinical utility has been challenged by the rise of resistance, primarily through efflux pumps and ribosomal protection mechanisms, the tetracycline scaffold remains a vital platform for the development of new and improved antibiotics. A thorough understanding of their molecular interactions and the methods to probe them is essential for the continued development of this important class of therapeutics.

References

-

Tetracycline antibiotics - Wikipedia . Wikipedia. Available at: [Link]

-

Tetracycline - Wikipedia . Wikipedia. Available at: [Link]

-

Tetracyclines: Mode of Action and Mechanism of Resistance . Microbe Online. (2020-07-02). Available at: [Link]

-

Tetracycline antibiotics and resistance mechanisms . PubMed. (2014-05). Available at: [Link]

-

Tetracylines: Structure and Mechanism of Action | Antibiotics . Biology Discussion. Available at: [Link]

-

Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance . ASM Journals. Available at: [Link]

-

Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance . PMC. Available at: [Link]

-

Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli . Oxford Academic. Available at: [Link]

-

Molecular Dynamics Simulations of the 30S Ribosomal Subunit Reveal a Preferred Tetracycline Binding Site . Journal of the American Chemical Society. Available at: [Link]

-

Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance . Clinical Microbiology Reviews. (1992-10-01). Available at: [Link]

-

The Development of Third-Generation Tetracycline Antibiotics and New Perspectives . MDPI. Available at: [Link]

-

How Tetracycline Antibiotics Inhibit Protein Synthesis: Role of the 30S Ribosomal Subunit . Prepladder. (2025-06-13). Available at: [Link]

-

Synthetic Tetracyclines To Combat Bacterial Infections . NIAID. (2022-05-13). Available at: [Link]

-

Novel Tetracyclines Versus Alternative Antibiotics for Treating Acute Bacterial Infection: A Meta-Analysis of Randomized Controlled Trials . NIH. Available at: [Link]

-

Structures redefine the mechanism of action for tetracyclines . bioRxiv. (2025-09-26). Available at: [Link]

-

Novel Combination Therapy that Improves Resistance to Tetracycline Antibiotics . Washington University in St. Louis. (2025-01-04). Available at: [Link]

-

Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 . PMC - PubMed Central. Available at: [Link]

-

Techniques for Screening Translation Inhibitors . MDPI. Available at: [Link]

-

Binding site of tetracyclines on the ribosome . ResearchGate. Available at: [Link]

-

Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis . PMC - NIH. Available at: [Link]

-

Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures . PMC - NIH. Available at: [Link]

-

Agar Dilution (MIC) Susceptibility Test Method . YouTube. (2023-05-01). Available at: [Link]

-

An Assay for Quantifying Protein-RNA Binding in Bacteria . JoVE. (2019-06-12). Available at: [Link]

-

An Assay for Quantifying Protein-RNA Binding in Bacteria . ResearchGate. (2019-06-12). Available at: [Link]

-

What Is The Mechanism Of Action Of Piperacillin Sodium . Sonwu Blog. (2023-07-25). Available at: [Link]

-

Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli . PMC - NIH. Available at: [Link]

-

A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines . Frontiers. Available at: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance . PMC - NIH. (2021-02-04). Available at: [Link]

-

Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans . PMC - NIH. Available at: [Link]

-

RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing . JoVE. (2021-08-07). Available at: [Link]

-

A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines . Frontiers in Molecular Biosciences. Available at: [Link]

-

This compound . Bioaustralis Fine Chemicals. Available at: [Link]

-

(PDF) RIBOSOMAL RNA BINDING SITES AND THE MOLECULAR MECHANISM OF ACTION OF THE TETRACYCLINES . ResearchGate. Available at: [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC) . IDEXX. Available at: [Link]

-

Piperacillin | C23H27N5O7S | CID 43672 . PubChem - NIH. Available at: [Link]

-

Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding . PMC - NIH. Available at: [Link]

-

Protocol for Ribosome Profiling in Bacteria . PMC - PubMed Central. (2019-12-20). Available at: [Link]

-

In vitro research method for screening inhibitors of protein translation . Fisher Scientific. Available at: [Link]

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. niaid.nih.gov [niaid.nih.gov]

- 8. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance | Semantic Scholar [semanticscholar.org]

- 17. journals.asm.org [journals.asm.org]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Techniques for Screening Translation Inhibitors | MDPI [mdpi.com]

- 20. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Pipacycline: A Story of Semi-Synthetic Innovation in the Golden Age of Antibiotics

This in-depth technical guide explores the discovery and synthesis of pipacycline, a semi-synthetic tetracycline antibiotic. It delves into the historical context of its development, the chemical ingenuity behind its creation, and its place in the broader narrative of antibiotic research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique molecule.

Introduction: The Quest for Enhanced Tetracyclines

The mid-20th century was a period of fervent antibiotic discovery and development, spurred by the revolutionary impact of penicillin. Following the discovery of the first tetracycline, chlortetracycline, in 1945, a new family of broad-spectrum antibiotics emerged.[1] This first generation of tetracyclines, including oxytetracycline and tetracycline itself, proved to be invaluable in treating a wide range of bacterial infections.[2] However, the pharmaceutical industry was driven by the pursuit of "second-generation" tetracyclines with improved properties such as better solubility, enhanced bioavailability, and a modified spectrum of activity. This era of chemical modification of natural products laid the groundwork for the emergence of compounds like this compound.

The Discovery of this compound (Mepicycline): A Marriage of Molecules

This compound, also known by the synonym mepicycline, emerged from this scientific pursuit in the early 1960s. Research led by B. Gradnik, A. Pedrazzoli, and E. Ferrero culminated in the synthesis of this novel tetracycline derivative. Their seminal work, published in 1960, introduced "4-beta-Hydroxyethyl-diethylenediaminomethyltetracycline" as a new soluble derivative in the tetracycline group.[3]

The key innovation behind this compound was the use of the Mannich reaction , a classic organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group.[4] In the case of this compound, the researchers ingeniously applied this reaction to the parent tetracycline molecule.

The Core Synthesis: A Mannich Condensation Approach

The synthesis of this compound is a testament to the power of targeted chemical modification. It is formed through a Mannich condensation of three key components:

-

Tetracycline: The foundational antibiotic scaffold.

-

Formaldehyde: A simple aldehyde that acts as a linker.

-

4-(2-hydroxyethyl)piperazine: A substituted piperazine that imparts new physicochemical properties to the final molecule.[5]

The reaction proceeds by substituting a hydrogen atom on the amide nitrogen of the tetracycline molecule with a [4-(2-hydroxyethyl)-1-piperazinyl]methyl] group.[6] This modification results in a pro-drug, meaning that the this compound molecule is designed to be converted back into the active parent compound, tetracycline, within the body.[5]

Rationale for the 4-(2-hydroxyethyl)piperazine Moiety

The choice of 4-(2-hydroxyethyl)piperazine was a strategic one, aimed at addressing a key limitation of early tetracyclines: their relatively poor water solubility. The introduction of the piperazine ring with its hydrophilic hydroxyethyl group was intended to significantly improve the bioavailability of the antibiotic.[5] This enhanced solubility would allow for more effective administration and potentially better therapeutic outcomes.

Experimental Protocol: The Synthesis of this compound

Step-by-Step Methodology:

-

Reactant Preparation: Tetracycline hydrochloride is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Formation of the Iminium Ion: Formaldehyde and 4-(2-hydroxyethyl)piperazine are mixed in the reaction vessel. In the presence of a weak acid catalyst, these react to form a reactive iminium ion intermediate.

-

Mannich Reaction: The dissolved tetracycline is added to the reaction mixture containing the pre-formed iminium ion. The enol form of the tetracycline's D-ring attacks the iminium ion, leading to the formation of the C-N bond and the desired this compound product.

-

Reaction Monitoring and Work-up: The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and precipitation.

-

Purification: The crude this compound is purified using techniques such as recrystallization or column chromatography to yield the final, high-purity product.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Penimepicycline: A Combination Therapy

The story of this compound is intrinsically linked to that of penimepicycline . Penimepicycline is a combination antibiotic formed by creating a salt between equimolar amounts of this compound (mepicycline) and phenoxymethylpenicillin (penicillin V). This innovative approach aimed to combine the broad-spectrum activity of a tetracycline with the potent Gram-positive coverage of a penicillin.

A 1962 publication by Gradnik and Ferrero further highlighted a unique property of mepicycline: its ability to protect penicillin from inactivation by penicillinase, an enzyme produced by some resistant bacteria. This finding suggested a synergistic relationship between the two components of penimepicycline, potentially expanding its clinical utility.

Commercial History and Eventual Decline

Penimepicycline was commercially developed and investigated for clinical use in the mid-20th century for treating various bacterial infections.[2] However, like many early antibiotics, its use has largely been superseded by newer generations of antimicrobial agents. The rise of antibiotic resistance, coupled with the development of antibiotics with more favorable safety and efficacy profiles, likely contributed to the eventual discontinuation of penimepicycline from widespread clinical practice.

Conclusion: A Legacy of Innovation

This compound stands as a significant example of the chemical ingenuity that characterized the "golden age" of antibiotic development. Its synthesis through the strategic application of the Mannich reaction to a natural product scaffold demonstrates a key principle of medicinal chemistry: the targeted modification of existing molecules to enhance their therapeutic properties. While no longer in common clinical use, the story of this compound and its combination form, penimepicycline, offers valuable insights into the historical evolution of antibiotic research and the enduring quest for more effective treatments for bacterial infections.

Data Presentation

Table 1: Key Molecules in the this compound Narrative

| Compound | Chemical Name | Core Structure | Key Feature |

| Tetracycline | 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | Tetracycline | Parent antibiotic |

| This compound | (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | Tetracycline | Mannich base derivative with improved solubility |

| Penimepicycline | Phenoxymethylpenicillinate salt of this compound | This compound + Penicillin V | Combination antibiotic salt |

Visualizations

Caption: Synthetic workflow for this compound and Penimepicycline.

References

-

Penimepicycline - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Tetracycline - Wikipedia. (2023, December 29). Retrieved January 16, 2026, from [Link]

-

The Development of Third-Generation Tetracycline Antibiotics and New Perspectives. (2021, December 5). Pharmaceutics, 13(12), 2085. [Link]

-

The history of the tetracyclines. (2011, December). Annals of the New York Academy of Sciences, 1241, 17–32. [Link]

-

Mannich Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 16, 2026, from [Link]

-

This compound - Bioaustralis Fine Chemicals. (n.d.). Retrieved January 16, 2026, from [Link]

-

[4-beta-Hydroxyethyl-diethylenediaminomethyltetracycline: a new soluble derivative in the tetracycline group]. (1960, September-October). Pharmaceutica Acta Helvetiae, 35, 529–538. [Link]

-

Penimepicycline - Wikipedia. (2023, April 25). Retrieved January 16, 2026, from [Link]

-

Mepicycline, a New Soluble Tetracycline Derivative, Protects Penicillin from Penicillinase Inactivation. (1962). Chemotherapia, 5(3-4), 242–251. [Link]

-

Timeline of antibiotics - Wikipedia. (2023, December 14). Retrieved January 16, 2026, from [Link]

-

Derivation of a Precise and Consistent Timeline for Antibiotic Development. (2022, September). Antibiotics (Basel, Switzerland), 11(9), 1143. [Link]

-

Alexander Fleming (1881–1955): Discoverer of penicillin. (2015, January). Singapore Medical Journal, 56(1), 1–2. [Link]

-

The real story behind penicillin. (2013, September 27). PBS NewsHour. [Link]

-

History of penicillin - Wikipedia. (2023, December 26). Retrieved January 16, 2026, from [Link]

-

Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts. (2023, December 15). Britannica. [Link]

-

FDA Enters Withdrawal: Agency Must Pursue Limits on Penicillins and Tetracyclines. (2012, March 23). Pew Charitable Trusts. [Link]

-

Mepicycline, a new soluble tetracycline derivative, protects penicillin from penicillinase inactivation. (1962). Chemotherapia, 5, 242-251. [Link]

-

Penimepicycline. (n.d.). Drug Central. Retrieved January 16, 2026, from [Link]

Sources

- 1. Penimepicycline - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. [4-beta-Hydroxyethyl-diethylenediaminomethyltetracycline: a new soluble derivative in the tetracycline group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103387512A - Preparation method and intermediate of minocycline - Google Patents [patents.google.com]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discontinued Animal Drugs | FDA [fda.gov]

An In-depth Technical Guide to Mepicycline: Chemical Structure and Properties

Foreword

Molecular Identity and Chemical Structure

Mepicycline, or Pipacycline, is a semi-synthetic tetracycline. Its core structure is that of tetracycline, which is characterized by a linear fused tetracyclic nucleus. The defining feature of Mepicycline is the substitution at the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group[1][2][3]. This modification is achieved through a Mannich condensation reaction[1][3].

Chemical Identifiers

For clarity and precision in research and documentation, the following identifiers are crucial:

| Identifier | Value |

| Common Name | Mepicycline, this compound |

| CAS Number | 1110-80-1[1][2] |

| Molecular Formula | C₂₉H₃₈N₄O₉[2] |

| Molecular Weight | 586.64 g/mol [2] |

| IUPAC Name | (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide[2] |

Structural Elucidation

The chemical structure of Mepicycline is presented below.

Caption: Chemical structure of Mepicycline (this compound).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. While extensive recent experimental data for Mepicycline is limited, we can infer some properties and outline the standard methodologies for their determination.

Tabulated Properties

| Property | Value/Description | Reference/Methodology |

| Appearance | Yellowish-white crystalline powder. | Historical data[4] |

| Solubility | Good water solubility. Soluble in ethanol, methanol, DMF, and DMSO.[3] | Experimental observation |

| pKa | Not experimentally determined in recent literature. Expected to have multiple pKa values typical of tetracyclines (3-4, 7-8, 9-10). | Potentiometric Titration[5] |

| Melting Point | Decomposes above 143°C (for Penimepicycline salt).[4] | Differential Scanning Calorimetry (DSC) |

| Density | 1.55 g/cm³ (predicted) | [1] |

| Boiling Point | 810.7°C at 760 mmHg (predicted) | [1] |

| Flash Point | 444.1°C (predicted) | [1] |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Rationale: The pKa values of a molecule dictate its ionization state at different physiological pHs, which in turn influences its solubility, absorption, distribution, and target engagement. For a multi-protic molecule like Mepicycline, potentiometric titration is the gold standard for determining these constants.

Protocol:

-

Preparation of the Titrand: Accurately weigh and dissolve Mepicycline in a known volume of deionized water to a final concentration of approximately 1 mM. To ensure complete dissolution and maintain ionic strength, 0.15 M KCl can be added[6].

-

Initial pH Adjustment: The solution is made acidic by adding 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure all ionizable groups are in their protonated state[6].

-

Titration: The solution is then titrated with a standardized 0.1 M NaOH solution. The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of NaOH, allowing the solution to equilibrate before each measurement[6].

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of this curve, often identified with more precision from the maxima of the second derivative plot (Δ²pH/ΔV²)[5][7]. For overlapping pKa values, non-linear regression analysis may be necessary[5].

Synthesis of Mepicycline

Mepicycline is a semi-synthetic antibiotic, meaning it is derived from a naturally occurring tetracycline through chemical modification.

Core Synthetic Strategy: The Mannich Reaction

The synthesis of Mepicycline is achieved through a Mannich reaction. This is a three-component condensation reaction involving:

-

A C-H acidic compound (the tetracycline core).

-

Formaldehyde.

The Mannich reaction is a powerful tool in medicinal chemistry for introducing aminoalkyl groups, which can enhance the solubility and bioavailability of a parent molecule[8][9].

Caption: Convergent synthesis of Mepicycline via a Mannich reaction.

Experimental Protocol: Synthesis of Mepicycline

Rationale: This protocol outlines a general procedure for the Mannich reaction to synthesize Mepicycline. The reaction conditions can be optimized to improve yield and purity.

Materials:

-

Tetracycline hydrochloride

-

Paraformaldehyde (as a source of formaldehyde)

-

4-Hydroxyethylpiperazine

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Glacial acetic acid (catalyst)

Procedure:

-

Reactant Mixture: In a round-bottom flask, suspend tetracycline hydrochloride (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To this suspension, add paraformaldehyde (1.1 equivalents) and 4-hydroxyethylpiperazine (1.1 equivalents).

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield Mepicycline.

Pharmacology

Mechanism of Action

As a member of the tetracycline family, the primary mechanism of action of Mepicycline is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

An interesting historical finding suggests that Mepicycline may also inhibit the formation of penicillinase, an enzyme that inactivates penicillin in bacteria[2]. This suggests a potential synergistic effect when used in combination with β-lactam antibiotics, as is the case with Penimepicycline. Penimepicycline is the phenoxymethylpenicillinate salt of Mepicycline, combining the protein synthesis inhibitory action of a tetracycline with the cell wall synthesis inhibition of a penicillin[1][5].

Sources

- 1. Frontiers | Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms [frontiersin.org]

- 2. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 3. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma [mdpi.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Pipacycline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pipacycline, a semi-synthetic tetracycline antibiotic derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological characteristics of this compound, including its synthesis, mechanism of action, pharmacological profile, and relevant experimental protocols. This guide synthesizes available data to offer a detailed understanding of this compound's properties and its place within the broader landscape of tetracycline antibiotics.

Introduction to this compound

This compound, also known by the synonym Mepicycline, is a derivative of the tetracycline class of antibiotics.[1][2] It is a semi-synthetic compound created through the modification of the core tetracycline structure. Specifically, this compound is formed by a Mannich condensation of tetracycline, formaldehyde, and 4-hydroxyethylpiperazine.[3] This modification results in the substitution of a hydrogen atom on the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group.[2][4]

A key characteristic of this compound is its function as a pro-drug. The Mannich base structure is designed to improve the bioavailability of the parent compound. In vivo, it is anticipated to convert back to tetracycline, the active antimicrobial agent.[3][4]

This compound has also been formulated as a salt in combination with penicillin V, known as penimepicycline, for parenteral administration.[1][3] This combination aimed to leverage the therapeutic benefits of both a tetracycline and a penicillin antibiotic.

Chemical Synthesis and Structure

The synthesis of this compound is achieved through a Mannich reaction, a three-component condensation involving an active hydrogen compound (tetracycline), an aldehyde (formaldehyde), and a secondary amine (4-hydroxyethylpiperazine).[3]

General Synthetic Pathway

The fundamental reaction for the synthesis of this compound and its analogues is depicted below. This convergent strategy allows for the separate preparation of the tetracycline core and the amine, which are then combined in the final Mannich condensation step.

Caption: General schematic of the Mannich condensation for this compound synthesis.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C29H38N4O9 | [1] |

| Molecular Weight | 586.64 g/mol | [1] |

| CAS Number | 1110-80-1 | [1] |

| IUPAC Name | (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | [1] |

| Appearance | Solid powder | [1] |

Mechanism of Action

As a tetracycline derivative, the primary mechanism of action of this compound, following its conversion from the pro-drug form, is the inhibition of bacterial protein synthesis.

Inhibition of Protein Synthesis

Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the addition of amino acids to the growing peptide chain and halting protein synthesis.

Caption: Mechanism of protein synthesis inhibition by tetracyclines.

Reported Inhibition of Penicillinase

Some sources suggest that this compound inhibits the formation of penicillinase, an enzyme that confers resistance to penicillin antibiotics in bacteria such as Staphylococcus aureus.[1] However, the precise mechanism for this activity by a tetracycline derivative is not well-documented in the available literature and requires further investigation for validation and elucidation. This reported activity may have been the rationale for its combination with penicillin V in the form of penimepicycline.

Pharmacological Profile

The pharmacological data for this compound is limited. As a pro-drug of tetracycline, its in vivo activity is largely attributable to the parent compound.

Antibacterial Spectrum

The antibacterial spectrum of this compound is expected to be similar to that of tetracycline, which is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, as well as atypical organisms. Early reports indicated activity against penicillin-resistant, penicillinase-producing S. aureus.[1]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are not widely available. The introduction of the piperazine moiety is intended to improve bioavailability.[3] As a pro-drug, the key pharmacokinetic parameters would be the rate and extent of its conversion to tetracycline in vivo.

Clinical Data

Clinical information on this compound as a standalone agent is scarce. However, its combination with penicillin V, penimepicycline, has been the subject of some clinical evaluation, particularly in older Japanese literature.[3][5] These studies explored its use in various bacterial infections.[3][5]

Experimental Protocols

For researchers and drug development professionals working with this compound, the following experimental protocols, adapted from standard methodologies for tetracycline antibiotics, are recommended.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity and concentration of this compound.

Instrumentation:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and a phosphate buffer. The exact composition and gradient program should be optimized for the specific column and system.

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 280 nm (or an optimized wavelength for this compound)

-

Column temperature: 30 °C

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the in vitro activity of this compound against bacterial isolates.

Methodology: Broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in MHB in the microtiter plate.

-

Inoculum Preparation: Prepare a suspension of the test bacterium in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a semi-synthetic tetracycline derivative that functions as a pro-drug. While its clinical use has been limited, and detailed modern pharmacological data is not extensive, it represents an interesting modification of the tetracycline scaffold. For researchers investigating novel tetracycline derivatives or pro-drug strategies, the study of this compound can provide valuable insights. The experimental protocols outlined in this guide offer a starting point for the in vitro characterization of this and similar compounds. Further research is warranted to fully elucidate its pharmacokinetic profile and to substantiate the early claims of penicillinase inhibition.

References

-

Bioaustralis Fine Chemicals. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Ueda Y, Nakamura N, Furuya C, Matsumoto F, Saito A. [Experimental and clinical studies on penimepicycline]. Jpn J Antibiot. 1969 Feb;22(1):96-9. Japanese. PMID: 4977350.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Penimepicycline - Wikipedia [en.wikipedia.org]

- 3. [Results of the clinical application of penimepicycline (Hydrocycline)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. [Experimental and clinical studies on penimepicycline] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pipacycline: A Technical Guide to Prodrug Characterization

Abstract

Pipacycline (also known as mepicycline) is a semi-synthetic, tetracycline-class antibiotic designed as a prodrug to enhance specific physicochemical properties of the parent tetracycline molecule. As a Mannich base, its core characteristic is its liability to hydrolyze and revert to the active tetracycline compound under physiological conditions. This guide provides an in-depth technical framework for researchers and drug development professionals to comprehensively characterize the prodrug attributes of this compound. We will explore the strategic rationale for its design, present detailed protocols for evaluating its conversion kinetics, and outline the essential pharmacokinetic assessments. The methodologies described herein are designed to establish a robust understanding of this compound's stability, activation mechanism, and overall therapeutic potential as a targeted delivery vehicle for tetracycline.

Introduction: The Rationale for Tetracycline Prodrugs

The tetracycline class of antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Their mechanism of action involves binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA and thereby inhibits bacterial protein synthesis. However, the clinical utility of first-generation tetracyclines is often hampered by suboptimal physicochemical properties, such as poor aqueous solubility, which can limit formulation options, and chelation with polyvalent cations (e.g., Ca²⁺, Mg²⁺) in food, which impairs oral absorption.

Prodrug strategies are a well-established approach to overcome these limitations. A prodrug is an inactive or less active molecule that is metabolically converted in vivo to the active parent drug. This approach can be used to improve solubility, increase bioavailability, enhance stability, or achieve targeted drug delivery.

This compound (CAS 1110-80-1) is a semi-synthetic prodrug of tetracycline. It is formed through a Mannich condensation reaction, linking tetracycline to formaldehyde and 4-hydroxyethylpiperazine. This modification creates a more water-soluble derivative suitable for parenteral administration, which reverts to the active tetracycline molecule in vivo. The central objective in characterizing this compound is to understand the rate, extent, and location of this conversion, as these factors directly govern its pharmacokinetic profile and therapeutic efficacy.

Physicochemical and Structural Characterization

A foundational step in prodrug analysis is comparing the physicochemical properties of the prodrug to its parent. This data provides the fundamental rationale for the prodrug's existence and predicts its initial behavior in vivo.

| Property | Tetracycline (Parent Drug) | This compound (Prodrug) | Rationale for Improvement |

| Molecular Formula | C₂₂H₂₄N₂O₈ | C₂₉H₃₈N₄O₉ | N/A |

| Molecular Weight | 444.4 g/mol | 586.6 g/mol | N/A |

| Aqueous Solubility | Sparingly soluble | Good water solubility | Enhanced solubility for parenteral formulations. |

| LogP (Calculated) | ~ -1.3 | More hydrophilic (lower LogP) | Improved suitability for aqueous-based formulations. |

| Chemical Stability | Prone to epimerization and dehydration in acidic solutions; unstable at alkaline pH. | Expected to be labile, reverting to tetracycline. Stability is pH-dependent. | The lability is the intended mechanism of action. |

The core logical relationship of this compound as a prodrug is its conversion back to the active tetracycline. This process is fundamental to its function.

Pipacycline's Effect on Penicillinase-Producing Bacteria: A Technical Guide to a Unique Mechanism of Action

Abstract

The escalating crisis of antibiotic resistance necessitates a re-evaluation of historical compounds and their unique mechanisms of action. This technical guide provides an in-depth analysis of pipacycline, a semi-synthetic tetracycline derivative, and its notable effect on penicillinase-producing bacteria. Unlike conventional β-lactamase inhibitors that directly antagonize the enzyme, historical evidence suggests this compound acts upstream, inhibiting the formation of penicillinase. This guide will dissect the foundational research, contextualize this compound's mechanism within the broader landscape of antibiotic action and resistance, and propose a modern experimental framework to validate and further elucidate this potentially valuable mode of antibacterial synergy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies.

Introduction: The Enduring Challenge of Penicillinase

The discovery of penicillin revolutionized medicine, but its efficacy was quickly challenged by the emergence of resistant bacteria. A primary driver of this resistance is the production of penicillinase, a type of β-lactamase enzyme that hydrolyzes the β-lactam ring, rendering the antibiotic inactive[1][2]. This enzymatic defense is a significant clinical challenge, particularly in infections caused by species such as Staphylococcus aureus.

The conventional approach to overcoming this resistance has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor, such as clavulanic acid or tazobactam. These inhibitors act as "suicide substrates," binding to and inactivating the penicillinase enzyme, thereby protecting the primary antibiotic[1]. This guide, however, explores a different paradigm: the inhibition of penicillinase synthesis, a mechanism proposed for the tetracycline derivative, this compound.

This compound: A Profile of the Molecule

This compound, also known as mepicycline, is a semi-synthetic derivative of tetracycline[3]. It is formed by a Mannich condensation of tetracycline with formaldehyde and 4-(2-hydroxyethyl)piperazine. This modification results in a compound with increased solubility. This compound retains the core tetracycline structure responsible for the class's primary mechanism of action: inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA[4][5].

The Core Thesis: Inhibition of Penicillinase Formation

The central and most intriguing aspect of this compound's activity against penicillinase-producing bacteria is based on foundational research from the 1960s. A key study by Gradnik and Ferrero (1962) demonstrated that mepicycline could protect penicillin from inactivation by penicillinase[6]. The authors posited that this was not due to direct inhibition of the enzyme's activity but rather an interference with its production[6].

This hypothesis is supported by parallel research showing that other tetracyclines, such as oxytetracycline, can preferentially inhibit the induction of penicillinase in staphylococci at concentrations that have minimal impact on overall bacterial growth[4]. This suggests a targeted effect on the regulatory or synthetic pathways of the resistance enzyme.

Proposed Mechanism of Action

The bacteriostatic nature of tetracyclines, including this compound, stems from their ability to stall protein synthesis[7]. It is therefore logical to hypothesize that at sub-inhibitory concentrations, this compound can selectively disrupt the synthesis of certain proteins more than others. Inducible enzymes like penicillinase, which require specific signaling pathways for their expression, may be particularly vulnerable. By binding to the ribosome, this compound may interfere with the translation of the mRNA encoding the penicillinase enzyme, effectively preventing the bacterial cell from mounting its enzymatic defense against penicillin.

The following diagram illustrates this proposed mechanism in contrast to the action of a direct β-lactamase inhibitor.

Caption: Contrasting mechanisms of penicillin action, resistance, and this compound's proposed synergy.

Experimental Validation: A Modern Approach

While the historical data is compelling, it lacks the validation of modern molecular biology techniques. A rigorous, contemporary investigation into this compound's effect on penicillinase-producing bacteria is warranted. The following section outlines a series of self-validating experimental protocols designed to test the core hypothesis.

Experimental Overview

The workflow is designed to progress from phenotypic observations of synergy to a molecular-level confirmation of the proposed mechanism.

Caption: Experimental workflow for validating this compound's mechanism.

Detailed Experimental Protocols

Objective: To systematically determine if this compound inhibits the synthesis of penicillinase in Staphylococcus aureus, leading to a synergistic bactericidal effect when combined with penicillin.

Bacterial Strain: A well-characterized penicillinase-producing strain of Staphylococcus aureus (e.g., ATCC 29213).

Protocol 1: Checkerboard Synergy Assay

-

Rationale: To quantitatively assess the synergistic interaction between this compound and a β-lactam antibiotic (e.g., Penicillin G) against a penicillinase-producing bacterium.

-

Methodology:

-

Prepare a 96-well microtiter plate.

-

Create a two-dimensional serial dilution of this compound (e.g., from 0.06 to 8 µg/mL) along the y-axis and Penicillin G (e.g., from 0.125 to 64 µg/mL) along the x-axis in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the S. aureus strain to a final concentration of 5 x 10^5 CFU/mL.

-

Include appropriate controls: wells with bacteria and no antibiotics, wells with each antibiotic alone, and sterile broth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

-

-

Self-Validation/Interpretation: An FIC index of ≤ 0.5 is indicative of synergy. This provides the initial phenotypic evidence that this compound enhances the activity of penicillin.

Protocol 2: Penicillinase Activity Assay

-

Rationale: To directly measure the amount of active penicillinase produced by S. aureus in the presence and absence of sub-inhibitory concentrations of this compound.

-

Methodology:

-

Grow S. aureus cultures to mid-log phase.

-

Divide the culture into three groups:

-

Control (no antibiotic).

-

Inducer only (a sub-inhibitory concentration of Penicillin G to induce penicillinase production).

-

Inducer + this compound (sub-inhibitory Penicillin G + a sub-inhibitory concentration of this compound, as determined from the checkerboard assay).

-

-

Incubate for a defined period (e.g., 2-4 hours) to allow for enzyme induction and synthesis.

-

Harvest the bacterial cells, lyse them, and isolate the crude enzyme extract.

-

Measure the protein concentration of each extract to normalize the results.

-

Perform a quantitative penicillinase assay. A common method is the spectrophotometric assay using nitrocefin as a chromogenic substrate. The rate of hydrolysis of nitrocefin is directly proportional to the penicillinase activity.

-

-

Self-Validation/Interpretation: A statistically significant decrease in penicillinase activity per mg of total protein in the "Inducer + this compound" group compared to the "Inducer only" group would support the hypothesis that this compound interferes with the amount of active enzyme produced.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR)

-

Rationale: To determine if the observed decrease in penicillinase activity is due to a reduction in the transcription of the gene encoding the enzyme (e.g., blaZ in S. aureus).

-

Methodology:

-

Prepare bacterial cultures under the same three conditions as in Protocol 2.

-

At various time points after induction, harvest the bacterial cells.

-

Extract total RNA from each sample using a validated RNA extraction kit.

-

Perform DNase treatment to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA templates using reverse transcriptase.

-

Perform qPCR using primers specific for the blaZ gene and a housekeeping gene (e.g., gyrB) for normalization.

-

Calculate the relative expression of blaZ using the ΔΔCt method.

-

-

Self-Validation/Interpretation: A significant downregulation of blaZ mRNA levels in the presence of this compound would provide strong evidence that the mechanism of action involves the inhibition of gene transcription, a key step in enzyme synthesis.

Data Synthesis and Interpretation

The expected outcomes from these experiments would provide a multi-layered validation of the proposed mechanism.

| Experimental Phase | Parameter Measured | Expected Outcome with this compound | Interpretation |

| Phenotypic | FIC Index (this compound + Penicillin G) | ≤ 0.5 | Synergistic interaction demonstrated. |

| Enzymatic | Penicillinase Activity (e.g., rate of nitrocefin hydrolysis) | Significantly Reduced | This compound leads to less active enzyme in the cell. |

| Transcriptomic | Relative blaZ mRNA Expression | Significantly Reduced | This compound inhibits the transcription of the penicillinase gene. |

Conclusion and Future Directions

The historical evidence for this compound's unique ability to inhibit the formation of penicillinase presents a compelling case for its re-investigation. While modern drug development has largely focused on direct enzyme inhibitors, targeting the synthesis of resistance determinants is a valid and potentially powerful alternative strategy. The experimental framework outlined in this guide provides a clear and robust pathway to validate these historical claims using contemporary, high-fidelity techniques.

Should these findings be confirmed, future research could focus on:

-

Spectrum of Activity: Investigating whether this effect extends to other classes of β-lactamases (e.g., ESBLs, AmpC).

-

Structural Optimization: Using this compound as a scaffold to design new tetracycline derivatives with enhanced activity against enzyme synthesis and improved pharmacokinetic profiles.

-

In Vivo Efficacy: Testing the synergistic combination in animal models of infection with penicillinase-producing bacteria.

The story of this compound serves as a crucial reminder that valuable solutions to the modern crisis of antibiotic resistance may lie in the careful re-examination of our existing and historical antimicrobial arsenal.

References

-

Michael, T. M., Michael, J. G., & Massell, B. F. (1964). Preferential Inhibition of Penicillinase Induction by Oxytetracycline and Its Effect on the Penicillin Susceptibility of Staphylococci. Journal of Bacteriology, 87(4), 1749–1752. [Link]

-

Gradnik, B., & Ferrero, E. (1962). Mepicycline, a New Soluble Tetracycline Derivative, Protects Penicillin from Penicillinase Inactivation. Chemotherapia, 5(3-4), 242–251. [Link]

-

Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]

-

Grokipedia. (n.d.). Penimepicycline. Retrieved January 16, 2026, from [Link]

-

YouTube. (2025, May 7). Penicillinase Or β lactamase Enzyme that breaks down penicillin and other β lactam antibiotics. [Link]

-

News-Medical.Net. (n.d.). Penicillin Mechanism. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved January 16, 2026, from [Link]

-

Yayan, J., & Ghebremedhin, B. (2015). Antibacterial activity of piperacillin and tazobactam against beta-lactamase-producing clinical isolates. Journal of Chemotherapy, 27(5), 356-64. [Link]

-

Yost, S. E., et al. (2018). Extensive Gene Amplification as a Mechanism for Piperacillin-Tazobactam Resistance in Escherichia coli. mSphere, 3(2), e00125-18. [Link]

-

Yocum, R. R., et al. (1980). The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. The Journal of Biological Chemistry, 255(9), 3977-86. [Link]

-

Wencewicz, T. A. (2019). Tetracycline-Inactivating Enzymes. Frontiers in Microbiology, 10, 1058. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Penimepicycline - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 6. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Assessment of Pipacycline, a Novel Tetracycline Derivative

Abstract

Pipacycline is a semi-synthetic, tetracycline-class antibiotic, developed as a pro-drug to enhance the bioavailability of its parent compound.[1] As with any new chemical entity, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is paramount to its successful clinical development. This guide provides a comprehensive, technically-detailed framework for the systematic investigation of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from preclinical in vitro characterization to early-phase clinical trials. The methodologies described herein are grounded in authoritative regulatory guidelines and established scientific best practices, ensuring a self-validating and robust approach to data generation and interpretation.

Introduction: The Rationale for this compound and Its PK Investigation

This compound (also known as mepicycline) is a tetracycline derivative formed by the Mannich condensation of tetracycline with formaldehyde and 4-hydroxyethylpiperazine.[1] This structural modification is designed to improve key physicochemical properties, primarily to enhance aqueous solubility and, consequently, oral bioavailability.[1] As a pro-drug, this compound is expected to convert to its active parent compound, tetracycline, in vivo.[1] The central hypothesis is that this bioconversion, preceded by enhanced absorption of the pro-drug, will lead to a more favorable therapeutic window and dosing regimen compared to conventional tetracycline.

The critical path to validating this hypothesis lies in a rigorous pharmacokinetic investigation. The primary objectives of the this compound development program are:

-

To determine the absolute and relative bioavailability of this compound following oral administration.

-

To characterize the single- and multiple-dose pharmacokinetics of both this compound and the released tetracycline.

-

To elucidate the primary pathways of metabolism and elimination.

-

To identify potential for drug-drug interactions (DDIs).

This document outlines the strategic and methodological approach to achieving these objectives, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

Preclinical Pharmacokinetic Profiling

Preclinical evaluation in both in vitro systems and in vivo animal models is foundational for predicting human pharmacokinetics and for establishing a safe starting dose for clinical trials.[6][7][8]

In Vitro ADME Assessment

The initial phase involves a suite of in vitro assays to characterize the intrinsic properties of this compound.

2.1.1 Metabolic Stability

Causality: Understanding the rate at which this compound is metabolized by the liver is crucial for predicting its hepatic clearance and oral bioavailability. These assays provide a first look at whether this compound is a low- or high-extraction-ratio compound.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM) and S9 Fractions

-

Preparation: this compound (1 µM final concentration) is incubated with pooled HLM or S9 fractions (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Cofactor Initiation: The reaction is initiated by the addition of an NADPH-regenerating system (for microsomes) or both NADPH and UDPGA (for S9, to include Phase II metabolism).[9]

-

Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., another tetracycline-class drug like omadacycline).[10]

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

-

Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2.1.2 Cytochrome P450 (CYP) Interaction Profile

Causality: Investigating this compound's potential to inhibit or induce major CYP enzymes is a critical step in predicting drug-drug interactions.[11] Inhibition or induction could dangerously alter the plasma concentrations of co-administered drugs.

Protocols:

-

CYP Inhibition Assay: this compound is co-incubated with HLM and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The formation of the substrate's metabolite is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition, and an IC50 value is determined.

-

CYP Induction Assay: Freshly cultured human hepatocytes are treated with this compound for 48-72 hours. The expression of CYP enzyme mRNA (via qPCR) and enzyme activity (via probe substrates) are measured and compared to vehicle and positive controls (e.g., rifampicin for CYP3A4).[11]

2.1.3 Plasma Protein Binding

Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.

Protocol: Rapid Equilibrium Dialysis (RED)

-

This compound is added to human plasma at multiple concentrations.

-

The plasma is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer solution in the second chamber.

-

The device is incubated until equilibrium is reached.

-

The concentrations of this compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

In Vivo Animal Pharmacokinetic Studies

Causality: Animal models provide an integrated, whole-system view of the drug's disposition, which cannot be fully replicated by in vitro assays.[6][7] Data from these studies are essential for allometric scaling to predict human PK parameters.

Experimental Design:

-

Species: Two species are typically used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), to assess inter-species variability.[6]

-

Study Arms:

-

Intravenous (IV) Bolus: A single IV dose (e.g., 1-2 mg/kg) is administered to determine key clearance, volume of distribution, and half-life parameters. This arm is essential for calculating absolute bioavailability.

-

Oral Gavage (PO): Single ascending oral doses (e.g., 5, 15, 50 mg/kg) are administered to assess dose proportionality and determine oral bioavailability by comparing AUC values to the IV arm (F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).

-

-

Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). Urine and feces are collected in metabolic cages to assess routes of excretion.[12]

-

Bioanalysis: A validated LC-MS/MS method is used to quantify concentrations of both this compound and its parent compound, tetracycline, in plasma, urine, and feces.

Visualizing the Preclinical Workflow

Caption: Phased design of a First-in-Human study for this compound.

-

SAD Part: Healthy volunteers are enrolled in sequential cohorts and receive a single oral dose of this compound or placebo. Dose escalation to the next cohort proceeds only after a safety review of the preceding cohort.

-

Food-Effect Part: A single cohort receives this compound on two separate occasions: once after an overnight fast and once after a standardized high-fat meal, to assess the impact of food on absorption.

-

MAD Part: New cohorts receive once-daily doses of this compound or placebo for 7-14 days to evaluate steady-state pharmacokinetics and accumulation.

Pharmacokinetic Sampling and Analysis

-

Sampling Schedule: For the SAD and food-effect parts, intensive blood sampling occurs for 48-72 hours post-dose. For the MAD part, intensive sampling occurs after the first dose and at steady-state (e.g., on Day 7). Trough samples are collected on other days.

-

PK Parameters Calculated:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): AUC extrapolated to infinity.

-

t½: Terminal elimination half-life.

-

CL/F: Apparent total clearance after oral administration.

-

Vz/F: Apparent volume of distribution.

-

Rac: Accumulation ratio (in MAD part).

-

Bioanalytical Method: A Self-Validating System

The trustworthiness of any PK study hinges on a robust and validated bioanalytical method.

Protocol: Quantification of this compound and Tetracycline in Human Plasma by LC-MS/MS